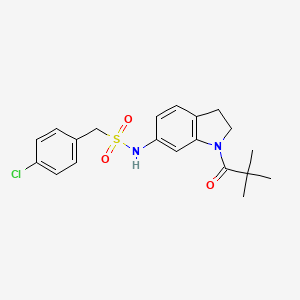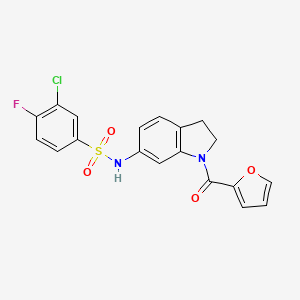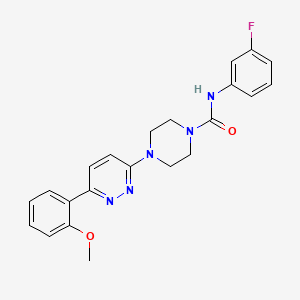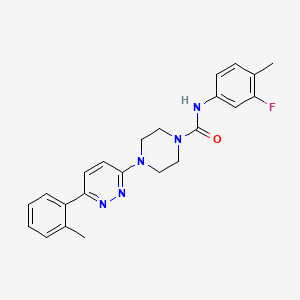
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide
描述
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide, also known as FP-3, is a small molecule compound that has attracted significant attention in recent years. It is a potent and selective antagonist of the CXCR4 receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes.
作用机制
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide acts as a selective antagonist of the CXCR4 receptor, which is a G protein-coupled receptor that binds to the chemokine CXCL12. CXCR4 activation leads to the activation of various downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide binds to the CXCR4 receptor and prevents the binding of CXCL12, thereby inhibiting downstream signaling pathways and reducing cell survival, proliferation, and migration.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer, N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to inhibit tumor growth, invasion, and metastasis by reducing cell survival, proliferation, and migration. In HIV, N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to block viral entry and reduce viral replication. In inflammatory disorders, N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to reduce inflammation by inhibiting immune cell migration and activation.
实验室实验的优点和局限性
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the CXCR4 receptor, its well-established synthesis method, and its ability to inhibit CXCR4-mediated signaling pathways. However, N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo.
未来方向
There are several future directions for the research and development of N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide. First, further preclinical studies are needed to evaluate the efficacy and safety of N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide in various disease models. Second, the development of more potent and selective CXCR4 antagonists could improve the therapeutic potential of this class of compounds. Third, the combination of N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide with other therapeutic agents, such as chemotherapy or immunotherapy, could enhance its therapeutic effects. Fourth, the development of imaging agents that can specifically target CXCR4 could facilitate the diagnosis and monitoring of CXCR4-expressing diseases. Finally, the identification of novel CXCR4-mediated signaling pathways could provide new targets for the development of therapeutic agents.
科学研究应用
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory disorders. CXCR4 is overexpressed in many types of cancer, and its activation promotes tumor growth, invasion, and metastasis. N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to inhibit CXCR4-mediated signaling pathways and reduce tumor growth in preclinical models of cancer. In HIV, CXCR4 is a co-receptor for viral entry, and N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to block HIV infection in vitro. Inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis, are also associated with CXCR4 activation, and N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to reduce inflammation in preclinical models of these diseases.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O/c1-16-6-2-3-7-17(16)19-10-11-21(26-25-19)27-12-14-28(15-13-27)22(29)24-20-9-5-4-8-18(20)23/h2-11H,12-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUSGUGRDHZUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




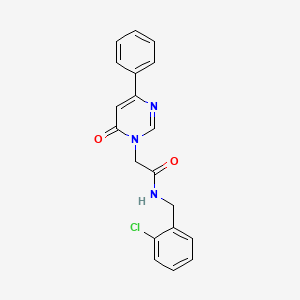
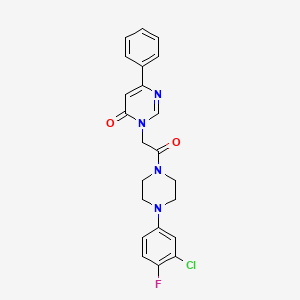

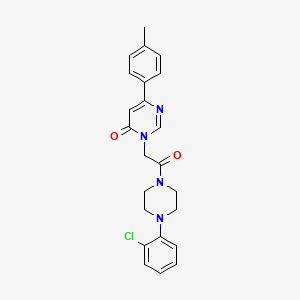
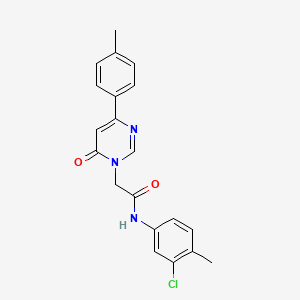
![N-(3,4-difluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3402605.png)

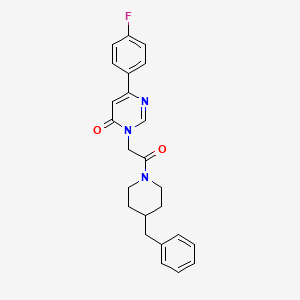
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3402613.png)
